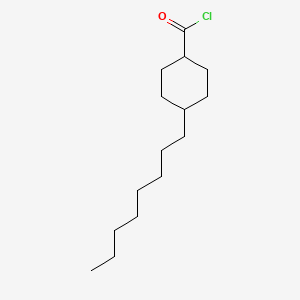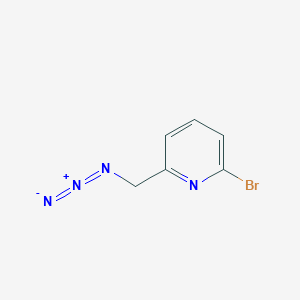
1-(P-tolyl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(P-tolyl)pentane-1,3-dione is an organic compound with the molecular formula C13H16O2. It is also known as 4-methyl-1-(4-methylphenyl)pentane-1,3-dione. This compound is characterized by the presence of a phenyl group substituted with a methyl group at the para position and a pentane-1,3-dione moiety. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(P-tolyl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where toluene reacts with pentane-1,3-dione in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional purification steps to ensure the final product’s purity and quality.
Chemical Reactions Analysis
1-(P-tolyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diketone moiety to alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions often require specific reagents and conditions, such as concentrated sulfuric acid for sulfonation or nitric acid for nitration.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
1-(P-tolyl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(P-tolyl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s diketone moiety can participate in nucleophilic addition reactions, forming intermediates that can further react with other molecules. These interactions can affect various biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
1-(P-tolyl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-Phenylpentane-1,3-dione: Lacks the methyl group on the phenyl ring, which can affect its reactivity and applications.
1-(4-Methoxyphenyl)pentane-1,3-dione: Contains a methoxy group instead of a methyl group, which can influence its chemical properties and biological activity.
1-(4-Chlorophenyl)pentane-1,3-dione:
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-methylphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O2/c1-3-11(13)8-12(14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
RJIQGQQOKDQIBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(1H-tetrazol-1-yl)-octahydrocyclopenta[c]pyrrole](/img/structure/B8499893.png)

![2-(3,5-Dichlorophenyl)-5,5-dimethyl-[1,3,2]dioxaborinane](/img/structure/B8499911.png)
![1-Chloro-4-[2,2,2-trichloro-1-(4-chlorophenoxy)ethyl]benzene](/img/structure/B8499923.png)

![2,4'-Dichloro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8499939.png)

![2-Methyl-8-iodoimidazo[1,2-a]pyridine-7-amine](/img/structure/B8499949.png)


